molecular formula C26H22ClF3N4O5 B297492 N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide

N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide

货号 B297492
分子量: 562.9 g/mol
InChI 键: CBPAUKOEBLFWHI-XAZZYMPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide, also known as CTA056, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

作用机制

The mechanism of action of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, in cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell survival and proliferation. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid beta peptide.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to have a variety of biochemical and physiological effects in different disease models. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to induce apoptosis and inhibit angiogenesis, which are important mechanisms for controlling cancer cell growth and metastasis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels, which are important factors in the development and progression of diabetes.

实验室实验的优点和局限性

One of the advantages of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide in lab experiments is its high potency and specificity for its target enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms of various diseases and developing new therapeutic strategies. However, one of the limitations of using N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

未来方向

There are several future directions for the research and development of N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to optimize its chemical structure and pharmacokinetics to improve its efficacy and reduce its toxicity. Finally, there is a need to develop new methods for delivering N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide to specific tissues and cells in the body, which could enhance its therapeutic effects and reduce its side effects.

合成方法

N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide is synthesized through a multi-step process that involves the reaction between 2-chlorobenzaldehyde and 2-ethoxy-3-hydroxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with trifluoroacetic anhydride to form an intermediate compound, which is subsequently reacted with hydrazine hydrate to form the final product, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide.

科学研究应用

N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to inhibit the aggregation of amyloid beta peptide, which is a key factor in the development of Alzheimer's disease. In diabetes research, N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

属性

产品名称

N-(2-chlorophenyl)-2-[2-(3-ethoxy-4-{2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy}benzylidene)hydrazino]-2-oxoacetamide

分子式

C26H22ClF3N4O5

分子量

562.9 g/mol

IUPAC 名称

N-(2-chlorophenyl)-N//'-[(E)-[3-ethoxy-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]phenyl]methylideneamino]oxamide

InChI

InChI=1S/C26H22ClF3N4O5/c1-2-38-22-12-16(14-31-34-25(37)24(36)33-20-9-4-3-8-19(20)27)10-11-21(22)39-15-23(35)32-18-7-5-6-17(13-18)26(28,29)30/h3-14H,2,15H2,1H3,(H,32,35)(H,33,36)(H,34,37)/b31-14+

InChI 键

CBPAUKOEBLFWHI-XAZZYMPDSA-N

手性 SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

规范 SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl)OCC(=O)NC3=CC=CC(=C3)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。